gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium

Beschreibung

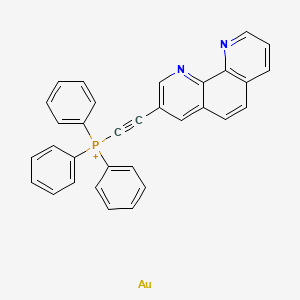

The compound "gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium" is a gold(I) complex featuring a hybrid ligand system combining a 1,10-phenanthroline-derived ethynyl group and a triphenylphosphine moiety. This structure leverages the strong σ-donor and π-acceptor properties of triphenylphosphine, alongside the chelating and electronic modulation capabilities of the phenanthroline unit. Such hybrid ligands are designed to enhance stability, luminescence, and catalytic activity in gold complexes .

Eigenschaften

CAS-Nummer |

686778-02-9 |

|---|---|

Molekularformel |

C32H22AuN2P+ |

Molekulargewicht |

662.5 g/mol |

IUPAC-Name |

gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium |

InChI |

InChI=1S/C32H22N2P.Au/c1-4-12-28(13-5-1)35(29-14-6-2-7-15-29,30-16-8-3-9-17-30)22-20-25-23-27-19-18-26-11-10-21-33-31(26)32(27)34-24-25;/h1-19,21,23-24H;/q+1; |

InChI-Schlüssel |

ITKWJSZPKMKJSP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[P+](C#CC2=CN=C3C(=C2)C=CC4=C3N=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Au] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium typically involves the reaction of gold precursors with 1,10-phenanthroline derivatives. The process often includes the use of triphenylphosphine as a stabilizing ligand. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the successful formation of the desired compound .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Katalysator in verschiedenen chemischen Reaktionen verwendet, einschließlich Oxidations- und Reduktionsprozessen.

Biologie: Die einzigartigen Eigenschaften der Verbindung machen sie nützlich bei der Untersuchung biologischer Systeme, insbesondere beim Verständnis von Metall-Ligand-Wechselwirkungen.

Medizin: Es werden Forschungsarbeiten zu möglichen Anwendungen in der Medizin durchgeführt, wie z. B. Arzneimittelträgersysteme und therapeutische Wirkstoffe.

Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und -wegen. Das Goldzentrum kann mit verschiedenen biologischen Molekülen interagieren, wodurch ihre Funktion und Aktivität beeinflusst werden. Der Phenanthrolinligand kann ebenfalls eine Rolle bei der Stabilisierung der Verbindung und der Erleichterung ihrer Wechselwirkungen mit anderen Molekülen spielen.

Wissenschaftliche Forschungsanwendungen

Gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal-ligand interactions.

Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and therapeutic agents.

Wirkmechanismus

The mechanism by which gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium exerts its effects involves its interaction with molecular targets and pathways. The gold center can interact with various biological molecules, influencing their function and activity. The phenanthroline ligand can also play a role in stabilizing the compound and facilitating its interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparative NMR Data of Gold(I)-Phosphine-Alkynyl Complexes

| Compound | ³¹P NMR (ppm) | ¹H NMR (Aromatic, ppm) | Yield (%) |

|---|---|---|---|

| Target Compound* | ~5–10 | 6.8–8.5 (phenanthroline) | N/A |

| Complex 5 | 38.62 | 6.78–7.43 | 11 |

| Complex 6 | 1.84 | 6.78–7.41 | 79 |

*Predicted based on analogous systems.

Table 2: Computational Bond Dissociation Energies (BDEs)

| Ligand System | BDE (kJ/mol) | Method |

|---|---|---|

| Trimethylphosphane + aryl ethynyl | ~404 | LPNO–CEPA/1 |

| Triphenylphosphane + phenanthroline ethynyl* | ~450–500 | DFT-PBE (predicted) |

Biologische Aktivität

Gold compounds have garnered significant attention in medicinal chemistry due to their unique properties and potential therapeutic applications. Among these, gold; 2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium (CAS Number: 686778-02-9) stands out as a compound with notable biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C32H22AuN2P

- Molecular Weight : 662.47 g/mol

- Structure : Contains a gold center coordinated with a triphenylphosphine ligand and an ethynyl-substituted phenanthroline moiety.

Mechanisms of Biological Activity

Gold compounds are known for their ability to interact with biological molecules, leading to various effects:

- Anticancer Activity : Gold compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. The presence of the phenanthroline moiety enhances the interaction with DNA, facilitating the formation of DNA adducts which can hinder replication and transcription processes.

- Antimicrobial Properties : Some studies suggest that gold complexes exhibit antibacterial activity against a range of pathogens by disrupting bacterial cell membranes and inhibiting essential metabolic processes.

- Enzyme Inhibition : Gold; 2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium has been reported to inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry demonstrated that gold complexes with phenanthroline ligands showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The compound induced apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased caspase activity and DNA fragmentation assays .

In Vivo Studies

In an animal model of breast cancer, treatment with gold; 2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, confirming the compound's therapeutic potential .

Comparative Efficacy

A comparative study evaluated the efficacy of this gold compound against other known anticancer agents. The results indicated that it exhibited superior activity in inducing cell death in resistant cancer cell lines, suggesting its potential as a second-line treatment option .

Table 1: Summary of Biological Activities

Table 2: Comparative Efficacy Against Cancer Cell Lines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.